molecular formula C14H11Cl2NO B1597294 Benzeneacetamide, 4-chloro-alpha-(4-chlorophenyl)- CAS No. 52234-91-0

Benzeneacetamide, 4-chloro-alpha-(4-chlorophenyl)-

Cat. No.: B1597294
CAS No.: 52234-91-0
M. Wt: 280.1 g/mol
InChI Key: UVLMDCRXONVSBL-UHFFFAOYSA-N
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Description

Benzeneacetamide, 4-chloro-alpha-(4-chlorophenyl)- is an organic compound with the molecular formula C14H11Cl2NO It is a derivative of benzeneacetamide, characterized by the presence of two chlorine atoms attached to the benzene ring and the alpha position of the acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneacetamide, 4-chloro-alpha-(4-chlorophenyl)- typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and 4-chloroaniline.

    Formation of Schiff Base: The 4-chlorobenzaldehyde reacts with 4-chloroaniline in the presence of an acid catalyst to form a Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.

    Acylation: The amine undergoes acylation with acetic anhydride to form Benzeneacetamide, 4-chloro-alpha-(4-chlorophenyl)-.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Utilizing bulk reactors for the formation of Schiff base and subsequent reduction.

    Purification: Employing purification techniques such as recrystallization or chromatography to obtain the pure compound.

    Quality Control: Implementing stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzeneacetamide, 4-chloro-alpha-(4-chlorophenyl)- undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the compound can lead to the formation of amines or other reduced products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Substitution: Products include derivatives with different functional groups replacing the chlorine atoms.

    Oxidation: Major products are carboxylic acids or ketones.

    Reduction: Major products are amines or alcohols.

Scientific Research Applications

Benzeneacetamide, 4-chloro-alpha-(4-chlorophenyl)- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Benzeneacetamide, 4-chloro-alpha-(4-chlorophenyl)- involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.

    Pathways Involved: It may affect pathways related to cell proliferation, apoptosis, or signal transduction, depending on its specific biological activity.

Comparison with Similar Compounds

Similar Compounds

    Benzeneacetamide: The parent compound without the chlorine substitutions.

    4-Chlorobenzamide: A similar compound with a single chlorine substitution on the benzene ring.

    4-Chloro-alpha-(4-chlorophenyl)acetamide: A closely related compound with similar structural features.

Uniqueness

Benzeneacetamide, 4-chloro-alpha-(4-chlorophenyl)- is unique due to the presence of two chlorine atoms, which can significantly influence its chemical reactivity and biological activity. The dual chlorine substitution can enhance its stability, lipophilicity, and interaction with molecular targets, making it distinct from its analogs.

Properties

IUPAC Name

2,2-bis(4-chlorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO/c15-11-5-1-9(2-6-11)13(14(17)18)10-3-7-12(16)8-4-10/h1-8,13H,(H2,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVLMDCRXONVSBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)C(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00200280
Record name Benzeneacetamide, 4-chloro-alpha-(4-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00200280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52234-91-0
Record name Benzeneacetamide, 4-chloro-alpha-(4-chlorophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052234910
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzeneacetamide, 4-chloro-alpha-(4-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00200280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 2,2-bis-(4-chloro-phenyl)-acetic acid (0.50 g, 1.8 mmol) in SOCl2 (5 mL) was heated at reflux for 1 h. The mixture was concentrated, and the residue was azeotroped with toluene (3×). The crude acid chloride was stirred in DCM (10 mL) at rt and treated with NH3 (0.5 M in dioxane, 14 mL, 7.5 mmol). After 1 h, the reaction mixture was concentrated, and the residue was diluted with satd. aq. NaHCO3 and extracted with DCM (3×). The combined organics were dried (Na2SO4) and concentrated to provide the amide as a white solid (0.50 g, 100%). The amide was used without further purification. 1H NMR (400 MHz, CDCl3): 7.35-7.28 (m, 4H), 7.23-7.17 (m, 4H), 5.69 (br s, 1H), 5.53 (br s, 1H), 4.87 (s, 1H).
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
14 mL
Type
reactant
Reaction Step Two
Name
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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